molecular formula C12H22BrNO3 B13315069 tert-Butyl4-(bromomethyl)-4-methoxypiperidine-1-carboxylate

tert-Butyl4-(bromomethyl)-4-methoxypiperidine-1-carboxylate

Cat. No.: B13315069
M. Wt: 308.21 g/mol
InChI Key: KGBDROCSQOGBHF-UHFFFAOYSA-N
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Description

tert-Butyl4-(bromomethyl)-4-methoxypiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl group, a bromomethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl4-(bromomethyl)-4-methoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-(bromomethyl)-4-methoxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce aldehydes or ketones .

Scientific Research Applications

tert-Butyl4-(bromomethyl)-4-methoxypiperidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl4-(bromomethyl)-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H22BrNO3

Molecular Weight

308.21 g/mol

IUPAC Name

tert-butyl 4-(bromomethyl)-4-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14/h5-9H2,1-4H3

InChI Key

KGBDROCSQOGBHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CBr)OC

Origin of Product

United States

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